molecular formula C15H19N3O6S B2623891 (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate CAS No. 326911-70-0

(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate

Cat. No.: B2623891
CAS No.: 326911-70-0
M. Wt: 369.39
InChI Key: RKUVJLQZTNLOPM-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is a complex organic compound that features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate typically involves a multi-step process. One common approach is to start with the preparation of the hydrazono intermediate, which is then reacted with the appropriate sulfonyl chloride to introduce the morpholinosulfonyl group. The final step involves the esterification of the oxobutanoate moiety.

    Preparation of Hydrazono Intermediate: The hydrazono intermediate can be synthesized by reacting a phenylhydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Morpholinosulfonyl Group: The hydrazono intermediate is then treated with morpholinosulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonylated product.

    Esterification: The final step involves the esterification of the oxobutanoate moiety using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazono group can form stable complexes with metal ions, which can be utilized in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxopropanoate
  • (E)-ethyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
  • (E)-methyl 2-(2-(3-(piperidinosulfonyl)phenyl)hydrazono)-3-oxobutanoate

Uniqueness

(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it distinct from similar compounds with different sulfonyl groups.

Properties

IUPAC Name

methyl (Z)-3-hydroxy-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6S/c1-11(19)14(15(20)23-2)17-16-12-4-3-5-13(10-12)25(21,22)18-6-8-24-9-7-18/h3-5,10,19H,6-9H2,1-2H3/b14-11-,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZSFAOOBVXCRS-NRJQLOSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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